2,4,6-trifluorobenzenesulfonyl Chloride
Overview
Description
2,4,6-Trifluorobenzenesulfonyl chloride is a chemical compound that is part of a broader class of compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a benzene ring that is substituted with various functional groups. In the case of 2,4,6-trifluorobenzenesulfonyl chloride, the benzene ring is substituted with three fluorine atoms at the 2, 4, and 6 positions, which can significantly affect its reactivity and physical properties.
Synthesis Analysis
The synthesis of related sulfonyl chlorides often involves multiple steps, including regioselective lithiation, electrophilic substitution, and chloroxidation conditions. For instance, the synthesis of a key building block of penoxsulam, which is structurally similar to 2,4,6-trifluorobenzenesulfonyl chloride, is achieved through a convenient and efficient three-step process starting from commercially available precursors .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides can be studied using techniques such as X-ray diffraction. For example, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride, a compound with a similar sulfonyl chloride group, has been determined to adopt a strongly flattened boat conformation, with significant steric hindrance affecting bond lengths and angles . This steric hindrance can be expected to influence the reactivity of 2,4,6-trifluorobenzenesulfonyl chloride as well.
Chemical Reactions Analysis
Sulfonyl chlorides are known to react with a variety of nucleophiles. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride, which shares the tetrafluorobenzene moiety with 2,4,6-trifluorobenzenesulfonyl chloride, reacts with olefins, ammonia, and aromatic compounds, acting as a typical sulfenyl chloride . The presence of the electron-withdrawing fluorine atoms can make the sulfonyl chloride more electrophilic and reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms, for example, can increase the compound's stability and reactivity due to the strong electronegativity of fluorine. This can lead to high sensitivity in detection methods such as gas chromatography with electron-capture detection, as demonstrated by the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid for derivatizing amines . The steric effects observed in related compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, can also contribute to the selectivity of reactions involving sulfonyl chlorides .
Scientific Research Applications
Polymer-Supported Chemical Transformations
2,4,6-trifluorobenzenesulfonyl chloride is used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These sulfonamides serve as key intermediates in various chemical transformations, including unusual rearrangements that yield diverse privileged scaffolds, demonstrating its utility in the exploration of chemical space (Fülöpová & Soural, 2015).
Activation of SNAr-Reactivity
This compound plays a role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This effect is utilized to facilitate SNAr reactions under milder conditions, showcasing its utility in synthetic chemistry (Weiss & Pühlhofer, 2001).
Activation of Hydroxyl Groups
In bioconjugate chemistry, 2,4,6-trifluorobenzenesulfonyl chloride is found to be an excellent agent for activating hydroxyl groups on solid supports, facilitating the covalent attachment of biological substances to various solid phases. This reagent reacts rapidly with primary or secondary hydroxyl groups, forming leaving groups that enable further chemical reactions (Chang et al., 1992).
Enhancing Detection in LC-MS
This compound is used in derivatization methods to enhance the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). It reacts rapidly and quantitatively with estrogens, increasing detection sensitivity, which is crucial in diagnostic applications (Higashi et al., 2006).
Electrocatalytic Applications
It is also involved in the electrochemical fluorination of organosulfur compounds, showing potential in the synthesis of fluorinated compounds. This application underlines its significance in the field of catalysis (Sawamura et al., 2010).
Structural Studies
The structure of 2,4,6-triisopropylbenzenesulfonyl chloride, a derivative, has been studied extensively, highlighting its significance in the development of new sterically hindered arenesulfonyl chlorides (Laba et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,4,6-trifluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINCBNCLCIQIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380319 | |
Record name | 2,4,6-trifluorobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trifluorobenzenesulfonyl Chloride | |
CAS RN |
220239-64-5 | |
Record name | 2,4,6-trifluorobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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